2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide
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Overview
Description
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide is a complex organic compound that features a benzazepine core with methoxy and oxo substituents, linked to a thiazole moiety via an acetamide bridge
Preparation Methods
The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide involves multiple steps. The benzazepine core can be synthesized through a series of cyclization reactions starting from appropriate aromatic precursors. The thiazole moiety is typically introduced via a condensation reaction with a thioamide. The final step involves the formation of the acetamide linkage under controlled conditions, often using coupling reagents such as EDCI or DCC .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Scientific Research Applications
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The benzazepine core is known to interact with neurotransmitter receptors, while the thiazole moiety can enhance binding affinity and specificity. The exact pathways depend on the specific biological context and target .
Comparison with Similar Compounds
Similar compounds include other benzazepine derivatives and thiazole-containing molecules. For example:
Benzazepine derivatives: Known for their neurological effects.
Properties
Molecular Formula |
C25H25N3O4S |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C25H25N3O4S/c1-31-21-12-18-9-11-28(25(30)14-19(18)13-22(21)32-2)15-23(29)26-10-8-24-27-20(16-33-24)17-6-4-3-5-7-17/h3-7,9,11-13,16H,8,10,14-15H2,1-2H3,(H,26,29) |
InChI Key |
KVEWWWZDOXGATH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NCCC3=NC(=CS3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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